2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone typically involves the reaction of 4-isobutoxy-2,6-dimethylphenyl with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-ethoxy-2,6-dimethylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-propoxy-2,6-dimethylphenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone is unique due to its specific isobutoxy substituent, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H17F3O2 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H17F3O2/c1-8(2)7-19-11-5-9(3)12(10(4)6-11)13(18)14(15,16)17/h5-6,8H,7H2,1-4H3 |
InChI Key |
WJWULSCHHZGTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C(F)(F)F)C)OCC(C)C |
Origin of Product |
United States |
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